FliY protein
Description
Properties
CAS No. |
148997-36-8 |
|---|---|
Molecular Formula |
C8H9Cl2N |
Synonyms |
FliY protein |
Origin of Product |
United States |
Genomic and Genetic Architecture of Fliy Protein
fliY Gene Locus and Operonic Organization in Bacterial Genomes
The fliY gene is typically located within a cluster of genes responsible for the biosynthesis and function of the flagellum. nih.gov The organization of these flagellar genes often occurs in operons, which are groups of genes transcribed as a single mRNA molecule, allowing for coordinated regulation of functionally related genes. plos.org
In Bacillus subtilis, the fliY gene is part of the large fla/che operon, which includes numerous other genes essential for flagellar assembly and chemotaxis. uni-goettingen.de Similarly, in Listeria monocytogenes, the gene encoding FliY (lmo0700) is situated within a flagellar-associated gene cluster. nih.gov In Escherichia coli, the fliY gene is part of the fliAZY operon, which also contains fliA, the gene for the alternative sigma factor σ28, and fliZ. nih.gov
The operonic organization of flagellar genes, including fliY, can vary significantly across different bacterial lineages. nih.gov While some small operons are conserved across many bacterial groups, there is also a trend in some lineages, like Beta- and Gammaproteobacteria, towards the formation of larger operons through the fusion of smaller gene units or the addition of new genes. nih.gov Conversely, in other lineages, such as Epsilon- and Alphaproteobacteria, operon structures have undergone significant disruption through gene disassociation and rearrangements. nih.gov
| Organism | Gene Name/Locus Tag | Operon |
| Bacillus subtilis | fliY | fla/che operon |
| Listeria monocytogenes | lmo0700 | Flagellar-associated gene cluster |
| Escherichia coli | fliY | fliAZY operon |
Transcriptional Regulation of fliY Gene Expression
The expression of the fliY gene is a tightly controlled process, governed by a hierarchical network of regulatory elements and proteins. This ensures that the synthesis of FliY is coordinated with the assembly of the flagellum, a complex and energy-intensive process.
The initiation of transcription in bacteria is directed by sigma (σ) factors, which are subunits of the RNA polymerase holoenzyme that recognize specific promoter sequences upstream of genes. flylib.comnih.gov The expression of many flagellar genes, including fliY, is dependent on specific alternative sigma factors.
In many bacteria, flagellar gene expression is organized into a transcriptional hierarchy. For instance, in Helicobacter pylori, this hierarchy is governed by three sigma factors: RpoD (σ80), RpoN (σ54), and FliA (σ28). researchgate.net The fliA gene itself, which is often found in an operon with fliY in organisms like E. coli, encodes the flagellar-specific sigma factor σ28 (also known as σF). nih.gov This sigma factor is responsible for the transcription of late-stage flagellar genes.
The promoter regions recognized by these sigma factors contain specific core elements. For example, the primary sigma factors in many bacteria recognize consensus sequences at the -10 and -35 positions relative to the transcription start site. nih.govplos.org Alternative sigma factors, like σ28, recognize different consensus sequences, thereby directing RNA polymerase to a specific set of genes. The fliAZY operon in E. coli has a transcription start site preceded by a canonical EσF-dependent consensus sequence, making its expression dependent on σF itself. nih.gov
The expression of fliY is integrated into broader cellular regulatory networks that respond to various internal and external signals. nih.govnih.govusp.br In Bacillus subtilis, a number of global regulatory proteins have been shown to influence the expression of the fla/che operon, which includes fliY. uni-goettingen.de These regulators can act as either activators or repressors of transcription.
A summary of the regulatory inputs governing fliY expression in Bacillus subtilis is presented below:
| Regulator | Regulon | Effect on fliY Expression |
| Spo0A | spo0A regulon | Repression |
| SigA | - | - |
| SigD | - | - |
| CodY | codY regulon | Repression |
| DegU | degU regulon | Repression |
| SwrA | swrA regulon | Activation |
| SinR | sinR regulon | Inhibition of transcription elongation |
Data sourced from SubtiWiki. uni-goettingen.de
These regulatory proteins allow the cell to integrate signals related to nutrient availability (CodY), developmental state (Spo0A), and cell density to control the energetically expensive process of flagellar synthesis. For example, Spo0A is a master regulator of sporulation, and its repression of fliY ensures that resources are not diverted to motility when the cell is committing to spore formation. uni-goettingen.de DegU is another response regulator that, when activated, controls the expression of genes for both flagellum formation and biofilm formation. uni-goettingen.de SwrA, in contrast, acts as an activator, promoting the expression of flagellar genes. uni-goettingen.de The SinR protein, in a complex with SlrR, can bind to sites within the operon and inhibit the elongation of the transcript. uni-goettingen.de
Genetic Mutational Analysis of fliY and its Phenotypic Consequences
Genetic mutational analysis, particularly the creation of gene deletion mutants, has been instrumental in elucidating the function of FliY. researchgate.net The phenotypic consequences of fliY mutations underscore its critical role in flagellar function.
In Listeria monocytogenes, deletion of the fliY gene leads to a complete loss of motility and the inability to synthesize flagella. nih.gov This non-motile phenotype is fully restored when a functional copy of the fliY gene is reintroduced into the mutant strain. nih.gov Furthermore, the absence of FliY has a cascading effect on the expression of other flagellar-associated proteins. For example, in the ΔfliY mutant of L. monocytogenes, the expression of the major flagellin (B1172586) protein, FlaA, is completely abolished. nih.gov The transcription of most other flagellar-associated genes is also downregulated in the absence of fliY. nih.gov
Similarly, in Helicobacter pylori, a ΔfliY mutant exhibits significantly impaired motility. researchgate.net This mutant also shows a reduction in the number of flagella per cell. researchgate.net The deletion of fliY in H. pylori also affects the transcription of other flagellar genes, such as flaB and flgE. researchgate.net
These studies demonstrate that FliY is not only a structural component of the flagellum but also plays a role in the regulation of the flagellar assembly process. nih.gov
| Organism | Mutation | Phenotypic Consequences |
| Listeria monocytogenes | ΔfliY | Complete loss of motility; inability to synthesize flagella; abolished expression of FlaA; downregulation of other flagellar genes. nih.gov |
| Helicobacter pylori | ΔfliY | Impaired motility; reduced number of flagella per cell; altered transcription of flaB and flgE. researchgate.net |
Interspecies Genetic Conservation and Divergence of fliY Gene
The fliY gene exhibits a degree of conservation across different bacterial species, reflecting its fundamental role in the flagellar switch complex. However, there is also evidence of genetic divergence, which may contribute to species-specific differences in motility and flagellar regulation. uchicago.edu
In Bacillus subtilis, FliY shows partial homology to the FliM and FliN switch proteins of Escherichia coli and Salmonella typhimurium. nih.gov The N-terminal region of B. subtilis FliY is homologous to the entire FliM protein, while a portion of its C-terminal region is homologous to FliN. nih.gov This suggests a shared evolutionary origin for these key flagellar components.
While the core functions of these proteins are likely conserved, the sequences themselves have diverged over evolutionary time. nih.gov This divergence can occur at the level of nucleotide sequence, which may or may not result in changes to the amino acid sequence of the protein. nih.gov The extent of gene sequence divergence between species can vary considerably. uchicago.edu The evolutionary pressures on genes like fliY are complex, balancing the need to maintain essential functions with the potential for adaptation to new environments or lifestyles. researchgate.net The study of the interspecies conservation and divergence of fliY and other flagellar genes provides insights into the evolution of this complex molecular machine. nih.gov
Molecular Structure and Dynamics of Fliy Protein
Oligomerization States and Self-Assembly Mechanisms of FliY Protein
FliY is a component of the bacterial flagellar switch complex, which also includes FliG and FliM proteins. The switch complex is essential for flagellar assembly, torque generation, binding phosphorylated CheY (CheY-P), and switching the motor's rotation sense. pnas.org FliY is thought to be localized within this switch complex, contributing to the cytoplasmic ring (C-ring) structure. nih.gov
FliY is a multidomain protein. In Bacillus subtilis, it has an amino-terminal CheY-P binding domain (FliYn), a middle domain (FliYm) similar to FliM, and a C-terminal domain (FliYc) similar to FliN. nih.gov Solution studies have indicated that FliY dimerizes through its C-terminal domains, which bear resemblance to the Escherichia coli switch complex component FliN. nih.govnih.gov This dimerization through the C-terminal domains is a key aspect of FliY's oligomerization.
The middle domain of FliY (FliYm) exhibits structural homology to the CheC phosphatase family. nih.gov While the structure of FliY resembles that of the rotor protein FliM, FliY contains two active centers for CheY dephosphorylation, unlike FliM. nih.govnih.gov These active sites are located in regions that mediate contacts within the rotor in FliM. nih.gov Despite structural similarities to FliM, FliY does not bind FliG, suggesting it is unlikely to substitute for FliM in the central part of the switch complex. nih.govnih.gov
In some bacteria, such as Bacillus subtilis and Thermotoga maritima, FliY appears to combine the functions of both FliM and FliN found in other bacteria like Escherichia coli and Helicobacter pylori, where FliY and FliN are expressed as separate proteins. nih.gov This suggests a potential redundancy or functional overlap between FliY and FliN in certain organisms, with FliY localizing in the C-ring. nih.gov
Research findings highlight the importance of specific protein domains in mediating oligomerization and assembly. For instance, studies on other flagellar proteins like FliI have shown that it assembles into a hexameric ring structure, a process influenced by ATP and phospholipids. nih.gov Similarly, the filament capping protein FliD self-assembles into an annular structure composed of approximately ten molecules, forming a pentagonal shape. nih.gov These examples from related flagellar proteins illustrate diverse oligomerization states and self-assembly mechanisms that are likely mirrored in the complex formation of the FliY-containing switch complex.
The oligomeric state of proteins often dictates their binding affinity and activity, and changes in oligomerization can serve as an evolutionary mechanism for developing new specificities. nih.gov The dimerization of FliY through its C-terminal domains is therefore crucial for its proper function and integration into the flagellar switch complex.
Research Findings on FliY Oligomerization
| Organism | FliY Domain Involved in Oligomerization | Oligomerization State Observed | Key Interacting Proteins | Reference |
| Thermotoga maritima | C-terminal domains | Dimer | Resembles E. coli FliN | nih.govnih.gov |
| Bacillus subtilis | C-terminal domains | Dimer (inferred) | CheY-P, FliM | nih.govontosight.ai |
Enzymatic and Molecular Functions of Fliy Protein
CheY-P Phosphatase Activity and Dephosphorylation Mechanism of FliY
FliY acts as a primary CheY-P phosphatase in certain bacteria, such as Bacillus subtilis. nih.gov This enzymatic activity is crucial for terminating the chemotactic signal mediated by phosphorylated CheY (CheY-P). nih.govnih.gov By dephosphorylating CheY-P, FliY helps to reset the system and allows the bacterium to respond to changing environmental cues. nih.govasm.org
The dephosphorylation mechanism employed by FliY is thought to be analogous to that of CheX, utilizing similar structural motifs for CheY-P dephosphorylation. nih.gov FliY possesses two potential active centers for CheY-P hydrolysis. nih.gov
Substrate Recognition and Kinetic Parameters of CheY-P Hydrolysis
FliY exhibits specificity for its substrate, phosphorylated CheY (CheY-P), but does not bind the dephosphorylated form of CheY. nih.gov Mutation studies have shown that both active sites in FliY are involved in binding CheY-P. nih.gov While mutations in individual active sites reduce binding, mutations in both sites are required to significantly reduce CheY-P binding, suggesting that both contribute to substrate recognition. nih.gov
Research has provided insights into the kinetic parameters of CheY-P hydrolysis by FliY. In Bacillus subtilis, FliY has been shown to have greater phosphatase activity than CheC alone. nih.gov Studies comparing the specific activities of CheC, FliY, and CheX in Thermotoga maritima revealed that CheX had the highest activity, followed by FliY, and then CheC. asm.org
Here is a table summarizing the specific activities of these phosphatases:
| Phosphatase | Specific Activity (μM Pi min−1 μM−1 phosphatase) at 3 μM CheY |
| CheC | 1.7 ± 0.1 asm.org |
| FliY | 19 ± 1 asm.org |
| CheX | 26 ± 2 asm.org |
Note: Pi refers to inorganic phosphate.
Characterization of Active Sites and Catalytic Residues in FliY
Structural and mutational analyses have helped characterize the active sites and identify key catalytic residues in FliY. Based on homology to CheX and CheC, FliY is predicted to have two pseudosymmetric active sites. nih.govnih.gov These sites are composed of conserved residues, including acidic and amide side chains. nih.gov
Putative catalytic residues in Thermotoga maritima FliY have been identified as Glu35/Asn38 and Glu132/Asn135, located in regions homologous to the active sites of CheX and CheZ. nih.govnih.gov Site-directed mutagenesis experiments targeting these residues have demonstrated their importance for CheY-P hydrolysis. nih.gov Mutations in either active site reduce phosphatase activity, and mutations in both sites are necessary to abolish activity, indicating that FliY possesses two independent catalytic centers. nih.gov The second active site (Glu132/Asn135) appears to be more active than the first (Glu35/Asn38). nih.govnih.gov
Contribution of FliY Protein to Bacterial Flagellar C-Ring Assembly
Beyond its enzymatic role, FliY is an integral component of the bacterial flagellar motor's C-ring, also known as the switch complex. nih.govacs.orgresearchgate.net Its presence and interactions are crucial for the proper assembly and structural integrity of this complex. ebi.ac.uknih.govasm.org While the C-ring typically consists of FliG, FliM, and FliN, some bacteria, such as Bacillus subtilis, Thermotoga maritima, and Campylobacter jejuni, contain FliY, which can function similarly to FliN or coexist with it. nih.govresearchgate.netnih.govasm.org
Integration into the Flagellar Switch Complex
FliY is localized within the flagellar switch complex, which is composed of multiple copies of FliG, FliM, and in some species, FliN or FliY. nih.govnih.govfrontiersin.orgcornell.edu In bacteria like Bacillus subtilis, FliY effectively replaces FliN in the switch complex. asm.org FliY is thought to be located in the lower part of the C-ring, potentially associated with FliM. asm.org
Structural studies indicate that the C-terminal domain of FliY is homologous to FliN and can form homodimers. nih.govasm.org In Bacillus subtilis, the C-terminal domains of FliM and FliY can intertwine to form heterodimers. asm.org FliY's middle domain shows structural homology to the CheC phosphatase family and also resembles the middle domain of FliM. nih.govasm.org Despite structural similarities to FliM, FliY does not appear to bind FliG, suggesting it does not substitute for FliM in the central part of the switch complex. nih.govnih.gov
FliY interacts with FliM and, along with FliG, forms a complex that contributes to C-ring assembly. pnas.orgasm.org The ATPase FlhG has been shown to interact with the FliM/FliY complex and promote its assembly with FliG, a process enhanced by ATP and lipids. pnas.org This interaction is crucial for the efficient formation of the FliM/FliY/FliG complex in vitro. pnas.org These findings suggest that FliY is integrated into the switch complex through interactions with other core components like FliM and FliG, often facilitated by accessory proteins like FlhG. researchgate.netpnas.orgasm.org
Modulation of Flagellar Motor Rotation and Directional Switching by this compound
FliY's localization within the flagellar switch complex and its phosphatase activity directly contribute to the modulation of flagellar motor rotation and directional switching. nih.govacs.org The flagellar motor can rotate in either a counterclockwise (CCW) or clockwise (CW) direction, which dictates bacterial swimming behavior (smooth swimming or tumbling). nih.govnmitaylor.com This switching is regulated by the binding of phosphorylated CheY (CheY-P) to the switch complex. nih.govnih.govmdpi.com
In many Gram-negative bacteria like E. coli, CheY-P binding to FliM and FliN promotes CW rotation. mdpi.comnih.gov However, in Bacillus subtilis, CheY-P binding to the switch complex, which contains FliY instead of FliN, has the opposite effect, inducing CCW rotation. asm.org FliY's phosphatase activity is essential for controlling the concentration of CheY-P at the motor. nih.govasm.org By dephosphorylating CheY-P, FliY helps to reduce the signal for switching, influencing the motor's rotational bias. nih.govasm.org
The precise mechanism by which CheY-P binding to the switch complex, including FliY, leads to conformational changes that alter motor rotation is complex and involves interactions between FliM, FliN/FliY, and FliG. mdpi.compnas.org FliY's association with the C-ring and its ability to dephosphorylate CheY-P locally are critical for the timely termination of the chemotactic signal and the proper regulation of flagellar motor switching. nih.govasm.orgacs.org FliY binding likely plays a critical role in the conformational changes of the switch complex that ultimately lead to the reversal of the direction of rotation. acs.org
Involvement of this compound in Type III Secretion System (T3SS) Export Processes
The bacterial flagellum and the virulence-associated injectisome in pathogenic bacteria employ a Type III Secretion System (T3SS) to facilitate the export of substrate proteins across the inner membrane. This process is dependent on proton motive force and is facilitated by ATP hydrolysis nih.govnih.gov. The T3SS is a complex nanomachine composed of various components, including an export gate embedded in the inner membrane and a soluble ATPase complex located in the cytoplasm nih.gov.
FliY is recognized as a component of the flagellar motor switch complex, which also includes FliG and FliM asm.org. While primarily known for its role in controlling the direction of flagellar rotation (clockwise/counterclockwise switching), FliY has also been implicated in the export of proteins that constitute the external structures of the flagellum, such as the rod, hook, and filament asm.org.
Research indicates that FliY is a flagellar T3SS component protein that mediates the transport of flagellar-related proteins zafu.edu.cnnih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. In Helicobacter pylori, FliY plays critical roles in the assembly of the C ring and the soluble export apparatus, primarily through its C-terminal domain. Studies using cryo-electron tomography have shown that the loss of full-length FliY or its C-terminal domain disrupts the formation of an intact C ring and soluble export apparatus, as well as the hook and flagellar filaments. Complementation with the FliY C-terminal domain was able to restore these missing components asm.org.
FliY is a component of the C ring, a drum-shaped structure at the inner end of the basal body, and is present in high copy numbers asm.org. Along with FliM, FliY forms the bulk of the C ring asm.org. The C ring is involved in the export process, and defects in components like FliM and FliY can lead to the inability to transport specific substrate proteins nih.gov.
While the precise mechanism by which FliY participates in T3SS export is still being elucidated, its localization within the C ring and its observed effects on flagellar assembly and protein export in various bacterial species highlight its crucial role in this complex secretion system. Proteins with sequence similarity to FliN (which has functional overlap with FliY in some bacteria) are found in virulence factor export apparatuses, suggesting related functions in export beyond motility asm.org.
Detailed research findings, particularly from studies on Listeria monocytogenes and Helicobacter pylori, underscore the requirement of FliY for flagellar synthesis and motility, as well as the expression and transport of flagellar-related proteins zafu.edu.cnnih.govasm.org. For instance, a study in L. monocytogenes demonstrated that FliY is involved in flagellum synthesis and is required for motility and the secretion of other flagellar-related proteins nih.gov. A fliY mutant strain in L. monocytogenes showed a restriction in flagellar synthesis, motility, and adverse expression of flagellar-associated proteins like FlaA researchgate.net.
Further research, potentially involving structural analyses of FliY in complex with other T3SS components and substrates, is needed to fully understand its molecular function in the protein export process.
Data Table: Effect of FliY Mutation on Flagellar Components
| Bacterial Species | Mutation/Condition | Observed Effect on C Ring Formation | Observed Effect on Soluble Export Apparatus | Observed Effect on Hook and Filament Formation | Source |
| Helicobacter pylori | ΔfliY | Interrupted | Interrupted | Interrupted | asm.org |
| Helicobacter pylori | FliY C-terminal domain deletion | Interrupted | Interrupted | Interrupted | asm.org |
| Helicobacter pylori | FliY C-terminal domain expression (complementation) | Restored | Restored | Restored | asm.org |
| Listeria monocytogenes | fliY mutant | Not explicitly stated, but flagellar synthesis restricted | Not explicitly stated | Restricted | nih.govresearchgate.net |
Note: This table summarizes findings related to the impact of FliY on flagellar structural components, which are exported via the T3SS. The data primarily highlights the importance of FliY, particularly its C-terminal domain in H. pylori, for the proper assembly of the C ring and the subsequent formation of the flagellar structure.
Protein Protein Interaction Networks of Fliy Protein
Direct Interactions with Flagellar Switch Proteins (FliM, FliN, FliG)
FliY is situated within the flagellar switch complex, interacting directly with other core components, notably FliM and FliN. asm.orgpnas.orgnih.govfrontiersin.orgontosight.ai However, despite sharing structural similarities with FliM, FliY does not exhibit binding to FliG. nih.govnih.govfrontiersin.org This differential interaction pattern is a critical aspect of FliY's role within the switch architecture, particularly in species where it coexists with or replaces FliN.
Investigation of FliY-FliG Interaction Dynamics and Specificity
Despite the structural resemblance of the FliY middle domain to FliM, a key difference lies in their interaction with FliG. Multiple studies consistently report that FliY does not bind FliG. nih.govnih.govfrontiersin.org This is in stark contrast to FliM, which forms crucial interactions with FliG as part of the flagellar switch mechanism. nih.govnih.govfrontiersin.orgebi.ac.ukpnas.orgnih.gov
The lack of FliY-FliG binding is attributed to differences in the regions that mediate FliG contact. While the middle domain of FliM contains specific residues and motifs essential for engaging with FliG, these are not conserved or functional for FliG binding in FliY. nih.govnih.govfrontiersin.org Experimental evidence, such as in vitro pulldown assays comparing the interaction of T. maritima FliY and FliM middle domains with FliGmc, has confirmed that FliY shows no interaction with FliGmc, whereas FliMm exhibits strong binding. nih.gov This specificity in interaction highlights how, despite structural similarities, subtle differences at the molecular level dictate distinct roles for FliY and FliM within the flagellar switch complex.
Interaction with CheY-P and its Role in Signal Transduction Cascades
FliY plays a significant role in the chemotaxis signal transduction cascade through its interaction with phosphorylated CheY (CheY-P). CheY-P is the key intracellular signal molecule that directly interacts with the flagellar motor to regulate the direction of rotation. nih.govnih.govannualreviews.org FliY is a member of the CheC/CheX/FliY (CXY) family of phosphatases, which are responsible for terminating the CheY-P signal. nih.govnih.govfrontiersin.orguniprot.orgresearchgate.net
FliY binds to CheY-P and enhances its hydrolysis rate in vitro. uniprot.orgresearchgate.net This phosphatase activity is crucial for controlling the concentration of CheY-P near the flagellar switch. It is proposed that FliY acts constitutively to dephosphorylate CheY-P, maintaining an optimal level around the switch complex. uniprot.orgresearchgate.net This is distinct from the proposed role of CheC, which may be more involved in rapidly reducing CheY-P levels following the addition of an attractant. uniprot.orgresearchgate.net
The interaction with CheY-P involves specific domains of FliY. FliY possesses an N-terminal CheY binding peptide that shares homology with the N-terminus of FliM (FliMn). nih.gov Residues critical for CheY binding are conserved in both FliM and FliY. nih.gov However, studies on T. maritima FliY suggest that a putative N-terminal CheY binding domain, while conserved with FliM, is not essential for CheY-P binding or phosphatase activity. nih.gov In contrast, a B. subtilis deletion mutant lacking the region of FliY encoding the CheY-P binding domain was unable to bind CheY-P, indicating species-specific differences or nuances in the requirement of this domain for binding. nih.gov
The interaction of FliY with CheY-P and its phosphatase activity are integral to the flagellar switching mechanism. By regulating CheY-P levels, FliY contributes to the conformational changes within the switch complex that ultimately lead to the reversal of rotational direction. acs.org The precise impact of FliY's CheY-P phosphatase activity on the species-specific differences in flagellar response to CheY-P (e.g., CW rotation in E. coli vs. CCW enhancement in B. subtilis) is an area of ongoing research. mdpi.com
Here is a summary of FliY-CheY-P interaction characteristics:
| Interacting Partner | FliY Domain Involved (if specified) | Interaction Effect | Functional Role in Signal Transduction | Bacterial Species Studied | Source |
| CheY-P | N-terminal peptide (putative) | Binds CheY-P, increases hydrolysis rate in vitro. | Constitutive dephosphorylation of CheY-P near the switch. | B. subtilis, T. maritima (phosphatase activity) | nih.govnih.govuniprot.orgresearchgate.net |
Broader Interaction Landscape of FliY Protein within the Bacterial Flagellar Motor System
FliY's interaction network extends beyond the direct binding partners within the core switch complex, encompassing other components and regulatory proteins of the bacterial flagellar motor system. As a component of the C-ring, FliY is part of the machinery responsible for coupling the rotor to the stator units and mediating the switch in rotational direction. frontiersin.org
FliY is notable for its dual nature, combining structural elements of rotor proteins (FliM and FliN) with the enzymatic activity of a CheY-P phosphatase (CheC/CheX family). nih.govnih.gov This unique combination allows FliY to serve multiple functions within the flagellar switch. In some bacterial species, such as H. pylori, FliY is present as an additional switch protein alongside the conserved FliG, FliM, and FliN, and its presence is essential for proper flagellation and motility. asm.orgnih.gov
Beyond its role in the switch, FliY is also implicated in flagellar assembly and export. In Listeria monocytogenes, FliY, along with FlhB and FliM, is required for flagellar synthesis and the export of flagellar-related proteins. frontiersin.org These proteins are components of the C-ring, which participates in the export process. frontiersin.org
FliY's interaction with FlhG, an ATPase that influences flagellation patterns, highlights its connection to the regulatory mechanisms governing flagellar number and placement. pnas.org The FlhG-mediated activation of FliM/FliY assembly with FliG underscores FliY's involvement in the early stages of C-ring formation. pnas.org
Structurally, in B. subtilis, FliY is proposed to form an external ring positioned adjacent to the FliM ring within the flagellar motor, suggesting a specific architectural arrangement that facilitates its interactions and functions. mdpi.com The inclusion of FliY in the flagellar switch complex in certain species, and its homology to components of the Type III secretion system, point to a broader evolutionary and functional landscape connecting motility and secretion systems in bacteria. mdpi.com
Computational Prediction and Experimental Validation of FliY Interactome Components
The study of protein-protein interactions, including those involving FliY, relies on a combination of experimental techniques and computational approaches. Experimental methods provide direct evidence of physical interactions, while computational methods can predict potential interactions, guiding further experimental validation.
Various experimental techniques have been employed to investigate FliY interactions:
Pulldown Assays: Used to demonstrate direct binding between purified proteins, such as the lack of interaction between FliY and FliG, and the FlhG-dependent interaction of FliM/FliY with FliG. nih.govpnas.org
Cryo-electron Tomography (cryo-ET): Provides in situ structural information about protein complexes within their cellular context, revealing the localization of FliY in the C-ring and its role in docking the FliM-FliN complex to FliG in H. pylori. acs.orgasm.org
X-ray Crystallography: Used to determine the high-resolution 3D structures of FliY domains or complexes, such as the catalytic domain of T. maritima FliY and the H. pylori FliYc-FliNc complex, providing insights into binding interfaces and mechanisms. nih.govnih.govnih.gov
Mutagenesis Studies: Involving the creation of deletion or point mutants in fliY or its interacting partners to assess the impact on interaction, flagellar assembly, motility, and CheY-P binding/phosphatase activity. nih.govasm.orgfrontiersin.orgresearchgate.net
Complementation Studies: Where a mutant phenotype is rescued by expressing a protein (e.g., B. subtilis FliY complementing S. typhimuriumfliN mutant), suggesting functional interaction or overlap. nih.govasm.org
In situ Crosslinking: Used to identify neighboring proteins within the flagellar motor complex, providing evidence for the arrangement and interactions of components like FliY and FliM in B. subtilis. mdpi.com
Solution Studies: Such as those investigating the dimerization state of FliY. nih.govnih.gov
Computational methods play an increasingly important role in predicting protein interaction networks. Techniques such as homology-based prediction, phylogenetic profiling, and structural prediction methods like AlphaFold2 can be used to identify potential interaction partners based on sequence, evolutionary relationships, or predicted complex structures. elifesciences.orgnih.govflyrnai.org While the provided search results detail the experimental validation of known FliY interactions, computational approaches could be applied to predict novel components of the FliY interactome within the flagellar system or other cellular processes. These computational predictions would then require rigorous experimental validation using the techniques described above to confirm the physical association and functional relevance of the predicted interactions.
| Experimental Method | Application to FliY Interactions | Source |
| Pulldown Assays | Investigating direct binding (e.g., FliY-FliG, FlhG-FliM/FliY-FliG). | nih.govpnas.org |
| Cryo-electron Tomography | Visualizing FliY localization and role in C-ring assembly in situ. | acs.orgasm.org |
| X-ray Crystallography | Determining 3D structure of FliY domains and complexes (e.g., FliY catalytic domain, FliYc-FliNc). | nih.govnih.govnih.gov |
| Mutagenesis Studies | Assessing functional importance of FliY domains and residues in interactions and flagellar function. | nih.govasm.orgfrontiersin.orgresearchgate.net |
| Complementation Studies | Evaluating functional rescue of mutants by FliY expression. | nih.govasm.org |
| In situ Crosslinking | Identifying neighboring proteins and spatial arrangement within the flagellar motor. | mdpi.com |
| Solution Studies | Characterizing protein properties like dimerization. | nih.govnih.gov |
Protein Names Mentioned and Corresponding PubChem Information
Physiological Roles and Phenotypic Consequences of Fliy Protein Activity
Essentiality of FliY Protein for Bacterial Motility and Flagellation
FliY is widely recognized as essential for bacterial flagellation and motility in various bacterial species. Studies in Helicobacter pylori, for instance, have demonstrated that FliY is a unique flagellar motor switch component that coexists with the classical switch proteins FliG, FliM, and FliN. nih.govnih.gov Its presence is essential for flagellation in H. pylori. nih.govmybiosource.com Cryo-electron tomography studies of H. pylori flagellar motors revealed that FliY participates in the formation of the C-ring and the soluble export apparatus. nih.govmybiosource.com Specifically, the C-terminal domain of FliY is crucial for the formation of an intact C-ring and soluble export apparatus, and its absence leads to the interruption of hook and flagellar filament formation. nih.govmybiosource.com Complementation with the FliY C-terminal domain was shown to restore these missing components of the flagellar motor. nih.govmybiosource.com
In Listeria monocytogenes, FliY is also required for flagellar synthesis and motility. tandfonline.comnih.gov Research involving deletion mutants of flagellar basal body structural proteins, including FliY, confirmed its necessity for flagellum synthesis and bacterial motility in this Gram-positive pathogen. tandfonline.comnih.gov The loss of functional FliY in L. monocytogenes results in non-motile bacteria and the inability to produce flagella. uniprot.org
These findings underscore the critical role of FliY in the structural integrity and assembly of the flagellum, directly impacting the ability of bacteria to move.
Role of this compound in Bacterial Chemotaxis and Environmental Sensing
Bacterial chemotaxis, the ability of bacteria to sense and respond to chemical gradients, relies on the flagellar motor's ability to switch its direction of rotation. wikipedia.orgwikipedia.org The flagellar motor switch complex, which includes FliY in some species, plays a crucial role in this process. Current time information in Durham County, US.nih.govtandfonline.com The switch complex interacts with phosphorylated CheY (CheY-P), a key signaling protein in the chemotaxis pathway, to regulate the switching between counterclockwise (CCW) and clockwise (CW) flagellar rotation. Current time information in Durham County, US.wikipedia.org This modulation of rotation dictates the bacterial swimming behavior, allowing for directed movement towards attractants or away from repellents. wikipedia.orgwikipedia.org
In Bacillus subtilis, FliY is described as a motor-associated protein involved in chemotaxis, highlighting its connection to the signaling cascade that controls flagellar movement in response to environmental cues. uni-freiburg.de While the specific mechanism of FliY's involvement in chemotaxis can vary between species, its association with the flagellar switch complex positions it as a potential modulator of the chemotactic response. Current time information in Durham County, US.nih.govtandfonline.comuni-freiburg.de The flagellum itself acts as a sophisticated signaling hub that allows for environmental sensing, integrating mechanical cues and chemical signals. wikipedia.orgidrblab.net Proteins within the C-ring, where FliY is located in some bacteria, are directly involved in interacting with chemotaxis proteins like CheY-P to effect changes in motor rotation. Current time information in Durham County, US.wikipedia.org
Impact of this compound on Bacterial Pathogenesis and Virulence (e.g., in Helicobacter pylori, Listeria monocytogenes)
Bacterial motility and flagellation are often critical virulence factors, enabling pathogens to navigate host environments, reach target tissues, and establish infection. nih.govmybiosource.comuniprot.orguniprot.org Given FliY's essential role in flagellar assembly and motility, it significantly impacts the pathogenesis and virulence of bacteria that utilize flagella for colonization and invasion. nih.govtandfonline.commybiosource.comnih.govuniprot.org
In Helicobacter pylori, a bacterium responsible for gastric diseases, motility is essential for stomach colonization, a key step in its pathogenesis. nih.govmybiosource.com The flagellar motor is considered an important virulence factor in H. pylori. nih.govmybiosource.com As a component of the flagellar motor switch, FliY is indispensable for flagellar formation and thus contributes to the bacterium's ability to colonize the gastric mucosa. nih.govnih.govmybiosource.com
Adaptive Advantages Conferred by this compound Function in Bacterial Populations
The functional integrity of the flagellar system, facilitated by proteins like FliY, provides significant adaptive advantages to bacterial populations. Motility allows bacteria to actively explore their environment, moving towards favorable conditions such as nutrient-rich areas and away from detrimental ones like toxins or host immune defenses. wikipedia.orgwikipedia.orguni-freiburg.decdutcm.edu.cn This ability to sense and respond to environmental stimuli through chemotaxis, modulated by the flagellar switch complex components including FliY, enhances bacterial survival and growth. wikipedia.orgwikipedia.orguni-freiburg.de
Evolutionary Biology of Fliy Protein
Phylogenetic Analysis and Origin of FliY Protein Homologs Across Bacterial Phyla
Phylogenetic analysis of this compound homologs across various bacterial phyla reveals insights into its evolutionary trajectory. Homologs of FliY have been identified in numerous bacterial species, indicating its widespread, though not universal, presence in flagellated bacteria. The presence or absence of FliY, along with other flagellar components, can be mapped onto bacterial species trees to understand its distribution and potential origins plos.org.
Studies focusing on specific phyla, such as Campylobacterota, have shown that the flagellar composition, including the presence of FliY, can be conserved within certain lineages plos.org. The identification of FliY in ancestral lineages from deep-sea hydrothermal vents suggests an ancient origin for this protein plos.org.
Phylogenetic trees based on concatenated flagellar proteins, including FliY, often show clustering patterns that reflect the evolutionary relationships of the bacterial species themselves plos.orgnih.gov. This indicates that FliY evolution has largely followed the vertical descent of bacterial lineages, although horizontal gene transfer events can also influence the distribution of flagellar genes oup.comnih.gov.
Protein homologs are typically identified using tools like BLAST, and their evolutionary relationships are inferred through multiple sequence alignments and phylogenetic tree construction using methods such as MAFFT plos.orgnih.gov. Domain analysis tools like SMART and HHpred are used to understand the structural and functional conservation of FliY homologs plos.orgnih.gov.
Evolutionary Relationship with CheC/CheX Phosphatase Family and FliM/FliN Proteins
FliY exhibits a significant evolutionary relationship with the CheC/CheX phosphatase family and the flagellar proteins FliM and FliN. FliY is recognized as a member of the CheC/CheX/FliY (CXY) family of phosphatases, which are distinct from the well-known Escherichia coli chemotaxis phosphatase CheZ, yet have convergently evolved to dephosphorylate the same target, CheY-P researchgate.netnih.gov.
Structurally, FliY shares similarities with both FliM and FliN. The N-terminus of FliY shows homology to the N-terminal domain of FliM, which is involved in binding phosphorylated CheY (CheY-P) researchgate.netnih.govpnas.orgnih.gov. The C-terminal domain of FliY, on the other hand, shows strong homology to FliN researchgate.netnih.govnih.govmdpi.com. The middle domain of FliY has been noted to resemble the middle domain of FliM and the CheY phosphatases CheC and CheX, exhibiting a pseudo-2-fold symmetric topology researchgate.netpnas.orgacs.org.
Despite the structural similarities, FliY and FliM have distinct functional roles. While FliM is a key component of the flagellar switch complex involved in CheY-P binding and motor switching, it lacks phosphatase activity nih.govpnas.org. FliY, however, functions as a CheY-P phosphatase, terminating the CheY-P signal at the flagellar motor in organisms where it is present, such as Bacillus subtilis and Thermotoga maritima researchgate.netnih.govpnas.org. This suggests a case of convergent evolution where proteins with shared ancestry or structural motifs have acquired specialized functions within the flagellar and chemotaxis systems.
The evolutionary relationship between FliY, FliM, and FliN is further supported by observations that FliY appears to function mainly in the role of FliN in some species, being able to restore motility to fliN mutants nih.govnih.govnih.gov. The C-terminal domain of FliY, strongly homologous to FliN, reinforces this functional overlap nih.gov.
Diversification of FliY and FliN Coexistence or Mutual Exclusivity Across Bacterial Species
The presence of FliY and FliN in bacterial species shows diversification, with some species having one but not the other, while others possess both. In many bacterial species, FliY and FliN are mutually exclusive, meaning that typically only one of these proteins is found in the flagellar motor plos.orgnih.gov.
However, in certain bacterial lineages, such as Campylobacterota and Leptospira, both FliY and FliN are present and are necessary for flagellation plos.orgnih.govmdpi.com. This coexistence is particularly notable in Campylobacterota, where FliY co-occurs with FliN and FliM to form a wider C-ring, potentially accommodating a larger number of stator units for high-performance motility plos.orgnih.gov.
The crystal structure of the FliN and FliY complex in species where they coexist has shown that these proteins can form a heterodimer mdpi.comresearchgate.net. This is in contrast to species where only FliN is present, and it often forms homodimers or homotetramers mdpi.comnih.gov. The ability of FliY and FliN to form heterodimers in coexisting species highlights an evolutionary adaptation that allows both proteins to be integrated into the flagellar motor structure and function.
The distinct roles of FliY and FliN in species where they coexist, such as Campylobacter jejuni, suggest that they have evolved independently to fulfill specialized functions within the flagellar motor mdpi.com. For instance, FliY interactions with FliM are important for stabilizing FliH, while FliN is necessary for stabilizing the C-ring mdpi.com. This indicates that the C-ring composition can vary across species, involving different combinations and interactions of FliG, FliM, FliN, and FliY mdpi.com.
Co-evolutionary Dynamics of this compound with Interacting Flagellar Components
The function of FliY is intimately linked to its interactions with other components of the flagellar motor, particularly those in the switch complex (FliG, FliM, and FliN) and the chemotaxis system (CheY). These interactions drive co-evolutionary dynamics between FliY and its partners.
Co-evolution between interacting proteins can be observed through the similarity of their phylogenetic trees nih.govresearchgate.net. If two proteins physically interact and their functions are interdependent, mutations in one protein that affect the interaction interface or function are likely to be accompanied by compensatory mutations in the interacting partner to maintain the functional complex nih.govresearchgate.net.
In the context of the flagellar motor, the co-evolution of FliY with proteins like FliM and FliN is evident from their structural homologies and functional interplay researchgate.netpnas.orgnih.govnih.govmdpi.com. The observation that FliY can functionally complement FliN in some contexts suggests a shared evolutionary history and constraints that maintain compatibility between these proteins nih.govnih.govnih.gov.
Furthermore, the interaction of FliY with CheY-P as a phosphatase implies a co-evolutionary relationship with the chemotaxis signaling pathway researchgate.netnih.govpnas.org. Changes in CheY or the upstream signaling components could exert selective pressure on FliY, favoring variations that maintain efficient dephosphorylation and proper regulation of flagellar switching.
Studies using methods like covariance analysis of coevolved mutations can reveal the intricate network of interactions and the common design principles of the flagellar motor switch, highlighting how proteins like FliY have co-evolved with their partners to ensure proper motor function plos.org. The co-evolutionary dynamics extend beyond direct physical interactions, encompassing the broader protein network involved in bacterial motility embopress.org. For example, a hypothetical protein in E. coli, YecS, has been shown to strongly co-evolve with FliY, suggesting a potential functional association within the flagellar machinery nih.govresearchgate.net.
The co-evolution of flagellar components, including FliY, is a complex process influenced by various factors, including the specific lifestyle and environmental pressures faced by different bacterial species oup.com. The adaptation to different motility requirements and signaling pathways has likely driven the diversification observed in the composition and interactions of the flagellar switch complex.
Data Table: Key Evolutionary Relationships of FliY
| Protein Partner | Relationship to FliY | Notes |
| CheC/CheX Phosphatases | Member of the same protein family (CXY) with convergent phosphatase activity on CheY-P. | Share structural motifs but have distinct domain architectures and cellular localization. researchgate.netnih.govpnas.orgnih.gov |
| FliM | Shares N-terminal and middle domain homology; interacts in some species. | FliM binds CheY-P and is crucial for switching; FliY is a phosphatase. Co-expression and interaction observed in some species. nih.govpnas.orgnih.govmdpi.com |
| FliN | Shares strong C-terminal homology; can functionally complement FliN; forms heterodimers in some species. | FliN is a structural component of the C-ring; mutually exclusive with FliY in many species, but coexists in others. researchgate.netnih.govnih.govmdpi.comresearchgate.netnih.gov |
| CheY | Target of FliY phosphatase activity (CheY-P). | Interaction is central to chemotaxis signaling and flagellar switching. researchgate.netnih.govpnas.org |
| FliG | Component of the switch complex, interacts with FliM/FliN/FliY. | Involved in torque generation and switching; co-evolves with FliM and potentially FliY. mdpi.comacs.orgplos.orgwikipedia.org |
| FliH | Interaction partner in some species where FliY and FliM coexist. | FliY-FliM interactions important for stabilizing FliH in C. jejuni. mdpi.com |
| YecS (in E. coli) | Hypothetical protein showing strong co-evolution with FliY. | Suggests potential functional association in flagellar machinery. nih.govresearchgate.net |
Advanced Methodological Approaches in Fliy Protein Research
Genetic Engineering and Mutagenesis Strategies for Probing FliY Protein Function and Regulation
Genetic engineering and mutagenesis are fundamental approaches for investigating the function of FliY and its regulation within the flagellar system. These methods involve altering the fliY gene or its regulatory elements to observe the effects on this compound expression, localization, interaction, and ultimately, flagellar assembly and function.
Genetic screens and targeted mutagenesis are employed to identify genes involved in flagellar assembly and function, including fliY nih.gov. Mutational analysis, such as generating single-amino-acid substitutions in fliY, helps to understand the role of specific residues or domains in FliY function nih.gov. For instance, studies have used deletion mutants of fliY to demonstrate its essential role in flagellar synthesis and motility in bacteria like Listeria monocytogenes zafu.edu.cn. The effects of these mutations on flagellar assembly, motility, and the expression and transport of other flagellar proteins can then be analyzed zafu.edu.cn.
Genetic approaches also shed light on the regulation of fliY gene expression. The fliAZY operon, containing fliY, can be expressed from both class 2 and class 3 flagellar promoters in some bacteria nih.gov. Transcriptional and post-transcriptional regulation of fliY can be studied using techniques like reporter gene assays, where the fliY promoter is fused to a reporter gene, allowing for the monitoring of transcriptional activity under different conditions or in mutant backgrounds nih.gov. Gene deletion or mutation studies in regulatory genes can reveal their impact on fliY expression levels zafu.edu.cnnih.gov. For example, mutations in other flagellar genes or regulatory factors have been shown to affect the expression of cytoplasmic proteins like FliY zafu.edu.cn.
Furthermore, genetic methods are used in conjunction with structural and biochemical studies. Expressing specific protein variants of FliY through genetic engineering allows researchers to analyze their structure or interaction properties asm.orgnih.govnih.gov. Suppressor analysis, where second-site mutations that restore motility in a fliY mutant are isolated, can help identify proteins that interact with FliY or components that are functionally related nih.gov.
Live-Cell Imaging and Tomographic Reconstruction for Visualizing this compound in Flagellar Structures
Live-cell imaging and tomographic reconstruction techniques, particularly cryo-electron tomography (cryo-ET), enable the visualization of FliY within the context of intact flagellar structures inside living or near-native state cells. This provides valuable spatial and temporal information about FliY localization and its involvement in flagellar assembly and function in situ.
Live-cell imaging techniques can potentially be used to track the localization and dynamics of fluorescently labeled this compound within living bacteria, although specific examples for FliY are not detailed in the provided snippets. Combined with cryo-ET, these methods offer a powerful way to visualize protein assembly and dynamics in their native cellular environment nih.gov. Cryo-ET, in particular, provides cellular context to the macromolecular structures determined by other methods thermofisher.com. It has accelerated the understanding of complex flagellar motor protein structures by allowing in situ imaging at high resolution delmic.com.
Computational Modeling and Simulation of this compound Dynamics and Assemblies
Molecular dynamics (MD) simulation is a powerful computational method that can investigate the structure, dynamics, and function of proteins and their assemblies at an atomic level nih.gov. While simulating an entire flagellum is computationally intensive, MD simulations can be applied to specific parts, such as components of the flagellar motor nih.gov. These simulations can help understand the molecular mechanisms underlying flagellar function nih.gov.
Future Research Directions and Emerging Avenues for Fliy Protein Studies
Elucidating Unresolved Mechanistic Details of FliY Protein Function and Regulation
While FliY is known to possess CheY-P phosphatase activity, the precise mechanisms governing this activity and its regulation within the dynamic environment of the flagellar switch complex are not completely understood. Future research should aim to dissect the kinetic and structural aspects of FliY's interaction with CheY-P, potentially revealing regulatory phosphorylation sites or allosteric effectors that modulate its activity. Given that FliY can function as a dimer mediated by its C-terminal domain, similar to FliN nih.gov, further structural studies are needed to understand the functional implications of this oligomerization and how it influences interaction with other switch components like FliM and FliG. Although Thermotoga maritima FliY does not appear to bind FliG nih.gov, the interactions and structural arrangements of FliY within the switch complex can vary between species, such as in Helicobacter pylori where it coexists with FliG, FliM, and FliN asm.org. Investigating these species-specific differences will provide insights into the evolutionary adaptation and fine-tuning of flagellar regulation. Furthermore, while the C-terminal domain of FliY has been shown to be critical for flagellar formation in H. pylori, the specific contributions of the N-terminal domain, which is homologous to the CheY-binding domain of FliM nih.gov, warrant further investigation to fully understand its role in CheY-P interaction and signal transduction.
Exploring Broader Regulatory Interplay Beyond Canonical Flagellar Networks
FliY's localization within the flagellar switch complex and its involvement in the flagellar type III secretion system suggest potential regulatory roles extending beyond simple control of motor rotation. Research indicates that FliM and FliY are components of the C-ring and their defects can affect the transport of specific substrate proteins through the flagellar export apparatus nih.govzafu.edu.cn. Future studies could explore the full spectrum of proteins transported or influenced by FliY within this secretion system and investigate whether FliY plays a direct regulatory role in the export process itself. In Bacillus subtilis, fliY gene expression is influenced by multiple regulons, including Spo0A, SigA, SwrA, SigD, CodY, and DegU uni-goettingen.deuni-goettingen.de. This complex transcriptional regulation suggests potential integration of flagellar synthesis and function with other cellular processes such as sporulation, competence, and general stress responses. Future research should aim to unravel the intricate network of interactions between FliY regulation and these broader cellular pathways, potentially revealing novel links between motility, development, and virulence.
Investigating this compound as a Potential Target for Antimicrobial Strategies Modulating Bacterial Motility
Bacterial motility, mediated by flagella, is a significant factor in colonization, biofilm formation, and the dissemination of many pathogenic bacteria. The essential role of FliY in flagellar assembly and function in various species, including Bacillus subtilis and Listeria monocytogenes uni-goettingen.deontosight.ainih.govasm.orgzafu.edu.cnuni-goettingen.de, makes it an attractive potential target for novel antimicrobial strategies. Studies have already indicated that inactivation of the fliY gene is associated with reduced pathogenicity in Leptospira nih.gov. Future research should focus on developing and testing compounds or genetic approaches that specifically inhibit FliY activity or disrupt its interaction with other flagellar components. Such strategies could impair bacterial motility, thereby reducing their ability to infect host tissues, evade immune responses, or form resistant biofilms. This approach could offer a valuable alternative or complement to traditional antibiotics, potentially mitigating the issue of antibiotic resistance by targeting a different essential bacterial system.
Developing Novel Methodological Platforms for in situ this compound Characterization
Characterizing the dynamics and interactions of FliY within the crowded and complex environment of the bacterial cytoplasm and the flagellar motor presents significant technical challenges. While techniques like cryo-electron tomography have provided valuable insights into the in situ structure of the flagellar motor and the role of FliY in assembly asm.org, there is a need for further development of methodologies that allow for real-time observation and quantification of FliY behavior. Future research should explore the application of advanced fluorescence microscopy techniques, such as super-resolution microscopy or single-molecule tracking, to visualize FliY localization, diffusion, and interaction dynamics within live bacterial cells. Furthermore, developing methods for in situ biochemical characterization, such as targeted cross-linking followed by mass spectrometry, could provide detailed information about the interaction partners of FliY under different physiological conditions. These novel methodological platforms will be essential for gaining a comprehensive understanding of FliY function and regulation in its native cellular context.
Q & A
Q. How can researchers ensure reproducibility in FliY-related studies, particularly in genetic manipulation?
- Methodological Answer :
- Deposit strains and plasmids in public repositories (e.g., AddGene).
- Share raw data : Upload RNA-seq reads to GEO/SRA and proteomics to PRIDE.
- Detailed protocols : Specify growth conditions (e.g., LB vs. PYCM media in Bacillus safensis ) and assay parameters (e.g., Mn²⁺ concentrations, motility measurement intervals).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
